7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a fluorine atom, a methyl group, and a piperidine ring attached to a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperidine and pyridine moieties. Common synthetic routes may include:
Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.
Introduction of the Pyridine Moiety: The pyridine group is typically attached via acylation reactions, where a pyridine-2-carbonyl chloride reacts with the piperidine-substituted quinazolinone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include oxidized quinazolinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential as a drug candidate for various diseases.
Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine-Containing Compounds: Molecules that include the piperidine ring structure.
Fluorinated Compounds: Compounds with fluorine atoms that exhibit unique chemical properties.
Uniqueness
7-Fluoro-2-methyl-3-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3-[[1-(pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21FN4O2/c1-14-24-19-12-16(22)5-6-17(19)20(27)26(14)13-15-7-10-25(11-8-15)21(28)18-4-2-3-9-23-18/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
InChI Key |
TZCXZMGYOQDASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.